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Compound of Interest

Compound Name: Tetrakis(dimethylamino)titanium

Cat. No.: B1230069

Performance of TDMAT in Semiconductor
Manufacturing: A Comparative Guide

In the relentless pursuit of smaller and more powerful semiconductor devices, the materials
used and the methods of their deposition are of paramount importance.
Tetrakis(dimethylamino)titanium, commonly known as TDMAT, is a widely utilized metal-
organic precursor for the deposition of titanium-based thin films, such as titanium nitride (TiN)
and titanium dioxide (TiO2), which are critical in modern integrated circuits. This guide provides
a comprehensive comparison of TDMAT's performance against other common precursors,
supported by experimental data, to assist researchers and professionals in making informed
decisions for their specific applications.

Performance Comparison of Titanium Precursors

The selection of a precursor for thin film deposition is a critical factor that influences the
material properties and, consequently, the device performance. TDMAT is often chosen for its
high vapor pressure and lower deposition temperatures. However, it is not without its
drawbacks, including potential carbon and oxygen contamination in the deposited films. The
following tables summarize the quantitative performance of TDMAT in comparison to other
precursors like titanium tetrachloride (TiCl4), tetrakis(diethylamino)titanium (TDEAT), and
tetrakis(ethylmethylamido)titanium (TEMATI).
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Table 1: Performance Metrics for Titanium Nitride (TiN) Deposition by Atomic Layer Deposition

(ALD)
Depositio  Growth
o Carbon Oxygen
n Per Cycle Resistivit Referenc
Precursor T t  (nmicycl (uQ-cm) Content Content
empera nm/cycle -cm
s v i (at.%) (at.%)
ure (°C) )
0.06 53,000
TDMAT 200 (Thermal (Thermal 9 37
ALD) ALD)
0.08 180 < 6 (total < 6 (total
TDMAT 200
(PEALD) (PEALD) impurities) impurities)

TDMAT 200 ~0.05 500 - - [1]
TDMAT 350 - 400 High High [2113]
120
TiCl4 425 - (Thermal - - [2]
ALD)

_ 0.054
TiCl4 350 - - - [4]
(PEALD)
Lower than  Lower than
TDEAT 350 - - [2][5]
TDMAT TDMAT
TDEAT 275-300 0.1 <1000 - - [6]
TEMATI 425 - 220 Low Low [21[3]

Table 2: Performance Metrics for Titanium Dioxide (TiO2) Deposition by Atomic Layer
Deposition (ALD)
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Deposition Growth Per Cycle
Precursor Reference
Temperature (°C) (nmlicycle)
TDMAT 180 0.041 [7]
TDMAT 200 0.038 [7]
0.053 (with in-situ air
TDMAT 220 _ [7]
annealing)

Key Performance Insights

Resistivity and Purity: For TiN films, a critical component for diffusion barriers and metal
gates, lower resistivity is desirable. Plasma-enhanced atomic layer deposition (PEALD)
using TDMAT significantly reduces resistivity compared to thermal ALD by lowering impurity
concentrations. However, halogenated precursors like TiCl4 can achieve even lower
resistivity, albeit with the potential for chlorine contamination which can be detrimental to
device reliability. Metal-organic precursors with higher thermal stability, such as TEMATI,
allow for higher deposition temperatures, which can lead to improved film crystallinity and
lower resistivity compared to TDMAT.[2][3]

Deposition Temperature and Growth Rate: TDMAT allows for relatively low-temperature
deposition, which is advantageous for temperature-sensitive substrates.[6] The growth per
cycle (GPC) for TDMAT in ALD processes is generally in the range of 0.04 to 0.08 nm/cycle
for both TiN and TiO2 deposition.[8][7]

Conformality: A significant advantage of ALD, in general, is its ability to produce highly
conformal films, which is crucial for coating complex three-dimensional structures in modern
semiconductor devices. TiN films deposited by ALD using TDMAT have demonstrated
excellent conformality, with step coverage approaching 100%.[1]

Experimental Protocols

To ensure the reproducibility of the cited data, detailed experimental methodologies are crucial.

Below are summaries of the experimental protocols used in some of the key studies.

Thermal and Plasma-Enhanced ALD of TiN from TDMAT
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o Deposition System: A home-built ALD chamber with a loadlock to maintain base pressure.
The chamber walls were heated to 80°C.

e Precursors: Tetrakis(dimethylamino)titanium (TDMAT) and ammonia (NH3) or nitrogen
(N2) as the reactive gas.

e Substrate: Si(100) wafers.
e Process Parameters (Thermal ALD):
o Deposition Temperature: Varied to find optimal conditions.
o Cycle: Sequential pulsing of TDMAT and NH3 separated by purge steps.

e Process Parameters (PEALD):

o

Deposition Temperature: 200°C.

Plasma Power: 300 W.

[¢]

[e]

Reactive Gas: NH3 plasma.

[e]

Cycle: TDMAT pulse, purge, NH3 plasma exposure, purge.

e Characterization: Film thickness was measured by X-ray reflectometry (XRR). Resistivity
was determined using a four-point probe. Film composition was analyzed by X-ray
photoelectron spectroscopy (XPS).[8]

Thermal ALD of TiN using Metal-Organic Precursors and
Hydrazine

o Deposition System: An ALD chamber connected to an in-situ Auger electron spectrometer.

o Precursors: TDMAT, TDEAT, TEMATI, and TiCl4 as the titanium source. Anhydrous hydrazine
(N2H4) was used as the nitrogen source.

e Substrate: HF-cleaned Si(100) or degreased SiO2.
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e Process Parameters:

o Deposition Temperatures: Optimized for each precursor (e.g., 350°C for TDMAT, 425°C for
TEMATI and TiCl4).

o Pulse and Purge Times: Optimized to ensure self-limiting growth.

o Characterization: Resistivity was measured with a four-point probe. Film composition was
determined by in-situ Auger electron spectroscopy. Conformality was assessed by depositing
films in horizontal vias and analyzing with transmission electron microscopy (TEM) and
energy-dispersive X-ray spectroscopy (EDX).[2][3][5]

Visualizing the Deposition Process

To better understand the mechanisms of film growth using TDMAT, the following diagrams
illustrate the fundamental steps in the ALD process.

Step 1: TDMAT Pulse Step 2: Purge Step 3: Reactant Pulse Step 4: Purge

TDMAT molecules are pulsed into the chamber Excess TDMAT and byproducts Areactant gas (e.g., NH3) is introduced, Reaction byproducts are purged,
and chemisorb onto the substrate surface. are removed by an inert gas purge. reacting with the adsorbed TDMAT layer. leaving a single atomic layer of the desired material.

Click to download full resolution via product page

Caption: A typical four-step atomic layer deposition (ALD) cycle.
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Caption: Simplified reaction pathway for TiN deposition using TDMAT.

Conclusion

TDMAT remains a viable and important precursor for the deposition of titanium-based thin films
in semiconductor manufacturing, particularly when lower processing temperatures are required.
However, for applications demanding the lowest possible resistivity and highest purity in TiN
films, alternative precursors such as TEMATI or even the halogenated TiCl4 (with careful
process control to manage chlorine residues) may offer superior performance. The choice
between thermal ALD and PEALD also plays a significant role, with PEALD generally yielding
films with better electrical properties when using TDMAT. The data and experimental insights
provided in this guide aim to equip researchers and engineers with the necessary information
to select the optimal precursor and deposition technique for their specific semiconductor
manufacturing needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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